3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-fluorobenzyl Group: This step might involve nucleophilic substitution reactions.
Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Final Assembly: The final compound is assembled through coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions might target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a therapeutic agent. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
The compound could be investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
The unique combination of the quinazoline core with the 1,2,4-oxadiazole ring and the 2-fluorobenzyl group gives the compound distinct chemical and biological properties. This makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C24H17FN4O3 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3/c1-14-5-4-7-15(11-14)21-27-22(32-28-21)16-9-10-18-20(12-16)26-24(31)29(23(18)30)13-17-6-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
PENNIVDMWOFTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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